3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate
Description
BenchChem offers high-quality 3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O7/c1-23(2,3)33-21(30)24-17-13-25(22(31)32-14-15-7-5-4-6-8-15)12-11-16-9-10-18(20(28)29)26(16)19(17)27/h4-8,16-18H,9-14H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVYBUCKOALAJC-SQNIBIBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Phenylmethyl)(5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in pharmacological contexts.
- Molecular Formula : C₁₆H₃₁N₃O₅
- Molecular Weight : 341.40 g/mol
- CAS Number : 957135-12-5
This compound exhibits biological activity primarily through its interaction with specific molecular targets in the body. Research indicates that it may act as an inhibitor of sodium-dependent glucose cotransporters (SGLTs), which play a critical role in glucose absorption and homeostasis. This mechanism suggests potential applications in managing diabetes and related metabolic disorders .
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of related diazocine compounds on various cancer cell lines. The findings suggest that structural modifications can significantly influence cytotoxicity:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HeLa | 97.3 |
| Compound B | U87 | 75.4 |
| Compound C | HEK293 | >200 |
| Compound D | EUFA | 170.5 |
These studies indicate that certain modifications enhance selectivity and potency against cancerous cells while sparing normal cells .
Antibacterial Activity
Another aspect of biological activity includes antibacterial properties. Compounds structurally similar to the target compound have shown varying degrees of efficacy against bacterial strains. The presence of hydrophobic substituents has been correlated with increased antibacterial activity .
Case Study 1: Diabetes Management
A study focused on the effects of SGLT inhibitors demonstrated that compounds similar to the target compound significantly reduced blood glucose levels in diabetic animal models. The mechanism involved inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control .
Case Study 2: Cancer Cell Line Sensitivity
In vitro studies on modified diazocine derivatives revealed that certain analogs exhibited selective cytotoxicity against HeLa and U87 cell lines. The introduction of bulky hydrophobic groups was found to enhance cellular uptake and induce apoptosis more effectively than unmodified counterparts .
Scientific Research Applications
Anticancer Properties
One of the most promising applications of this compound is in the field of cancer therapy. Research indicates that derivatives of pyrrolo[1,2-a][1,5]diazocines exhibit significant inhibitory effects on various cancer cell lines. The compound's ability to interact with specific protein targets involved in tumor growth and metastasis has been highlighted in several studies. For instance, a study demonstrated that similar compounds can inhibit RAF kinases, which are crucial for cancer cell proliferation and survival .
Neuroprotective Effects
Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar structural motifs have been shown to enhance neurotrophic factor signaling pathways, which are vital for neuronal survival and function. This could make them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Organic Photovoltaics
In materials science, the compound's unique structure allows it to be utilized in organic photovoltaic devices. Its incorporation into polymer matrices has been associated with enhanced charge transport properties and improved light absorption efficiency. This application is particularly significant as the search for efficient and cost-effective solar energy solutions continues .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules positions it as a potential candidate for drug delivery systems. Its amphiphilic nature can facilitate the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. Researchers are investigating its use in nanocarriers designed for targeted drug delivery to specific tissues or cells .
Enzyme Inhibition
In biochemistry, this compound has been studied for its potential as an enzyme inhibitor. The structural features allow it to bind effectively to active sites of enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit proteases and kinases, which play significant roles in various biological processes .
Pharmacophore Modeling
Advanced pharmacophore modeling techniques have been employed to predict the biological activity of this compound based on its chemical structure. This approach aids in identifying potential therapeutic targets and optimizing lead compounds for further development .
Case Study 1: Anticancer Activity
A recent study focused on a series of pyrrolo[1,2-a][1,5]diazocine derivatives demonstrated their efficacy against breast cancer cell lines. The lead compound exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Mechanism
Another investigation explored the neuroprotective effects of similar compounds in a mouse model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls. The compound's ability to enhance brain-derived neurotrophic factor (BDNF) signaling was proposed as a key mechanism.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
